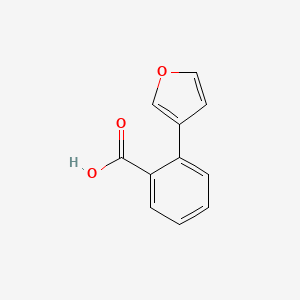

2-(Furan-3-yl)benzoic acid

Vue d'ensemble

Description

2-(Furan-3-yl)benzoic acid is a compound with the CAS Number: 331942-47-3 . It belongs to the class of organic compounds known as benzoic acids . These are organic compounds containing a benzene ring which bears at least one carboxyl group .

Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . In one study, substituted benzoic acid hydrazides were condensed with substituted aromatic and heteroaromatic aldehydes to yield the target products .Molecular Structure Analysis

The structures of compounds were assigned by IR and 1H-NMR spectroscopic data, which are consistent with the proposed molecular structures . The QSAR analysis applied to determine the correlation of antimicrobial activity of substituted hydrazide derivatives with their physicochemical properties indicated the importance of electronic parameters, dipole moment (μ) and energy of lowest unoccupied molecular orbital (LUMO) in describing antibacterial and antifungal activity respectively .Chemical Reactions Analysis

In many studies, furan synthesis reaction mechanisms were also investigated and proposed . The reaction between substituted benzoic acid and thionyl chloride yielded corresponding acid chlorides, which on reaction with hydrazine afforded the corresponding hydrazides .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, including “2-(Furan-3-yl)benzoic acid”, have shown significant antibacterial activity . They have been used in the realm of medicinal chemistry to create numerous innovative antibacterial agents . This is particularly important in the fight against bacterial strain-caused infections and the rise in drug resistance to clinically utilized anti-infectives .

Spectroscopic Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR have been used for structural elucidation of furan derivatives . These techniques provide insights on the structural characterizations, geometrical and vibrational properties of the compounds .

Anticancer Activity

Some substituted benzofurans have shown dramatic anticancer activities . They have significant cell growth inhibitory effects and have been found to inhibit the growth of different types of cancer cells .

Manufacture of Wine and Polymer Materials

2-acetyl-5-methylfuran, a derivative of furan, is employed in a vast number of industrial processes especially in the manufacture of wine and polymer materials .

Fungicide

Furfural, a derivative of furan, is known to be particularly effective as a fungicide, inhibiting the growth of wheat smut .

Therapeutics

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Photovoltaic Applications

Furan derivatives have also found applications in the field of photovoltaics .

Dyes and Pigments

Furan derivatives are used in the production of dyes and pigments, contributing to their wide range of colors .

Mécanisme D'action

Target of Action

Furan derivatives have been shown to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan derivatives have been known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some furan derivatives have been found to have significant cell growth inhibitory effects .

Biochemical Pathways

Furan derivatives have been known to affect a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .

Result of Action

Some furan derivatives have been found to have significant cell growth inhibitory effects .

Safety and Hazards

Orientations Futures

The future directions for 2-(Furan-3-yl)benzoic acid and related compounds could involve further exploration of their synthesis and potential applications. Furans are important building blocks in organic chemistry and have potential for a wide range of applications . There is a real need for discovery of new compounds endowed with antimicrobial activity, possibly acting through mechanisms of actions, which are distinct from those of well-known classes of antimicrobial agents .

Propriétés

IUPAC Name |

2-(furan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISJARHLTJWRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=COC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-3-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469084.png)

![(butan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469085.png)

![2,2,2-trifluoro-1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1469100.png)